Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
Overview
Description
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a heterocyclic compound with the molecular formula C5H8O3S It is a sulfur-containing six-membered ring structure with a ketone and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide typically involves the oxidation of Dihydro-2H-thiopyran-3(4H)-one. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfone product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiopyran derivatives
Scientific Research Applications
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide involves its interaction with various molecular targets. The sulfone group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The compound’s reactivity is influenced by the presence of the ketone and sulfone functional groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
Dihydro-2H-thiopyran-3(4H)-one: Lacks the sulfone group, making it less reactive in certain chemical reactions.
Tetrahydrothiopyran-3-one: Similar structure but without the sulfone group, leading to different chemical properties.
1-Thiacyclohexan-3-one: Another sulfur-containing heterocycle with different reactivity due to the absence of the sulfone group.
Uniqueness: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is unique due to the presence of both a ketone and a sulfone group in its structure This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs
Properties
IUPAC Name |
1,1-dioxothian-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-5-2-1-3-9(7,8)4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVLBKIDCLECCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473422 | |
Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29431-37-6 | |
Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrothiopyran-3-one 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide a valuable building block in organic synthesis?
A1: this compound possesses a versatile chemical structure that enables its participation in various reactions. This cyclic ketomethylene sulfone readily reacts with organic azides under basic conditions to afford 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides, a new class of triazole-based bicyclic systems []. This reaction proceeds smoothly at room temperature, showcasing the compound's utility in constructing complex molecules. Additionally, it can participate in one-pot multi-component reactions (MCRs), further highlighting its synthetic versatility in generating diverse thiopyran-based heterocyclic systems [].
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the ketomethylene sulfone moiety within the six-membered ring significantly influences the reactivity of this compound. For instance, the acidic protons adjacent to the sulfone group readily undergo deprotonation under basic conditions, enabling the formation of enamines [, ]. These enamines can subsequently react with various electrophiles, highlighting the compound's ability to act as a nucleophile. Interestingly, these enamines exhibit tautomerism with their corresponding imine forms, influencing their reactivity with electrophiles like diethyl azodicarboxylate and α,β-unsaturated ketones []. In some cases, this leads to reactions at the nitrogen atom instead of the typical β-carbon attack observed in enamines. This intricate interplay between structure and reactivity allows for diverse synthetic transformations, making this compound a valuable scaffold in medicinal and synthetic chemistry.
Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Characterization of this compound and its derivatives typically involves a combination of spectroscopic and analytical techniques. X-ray crystallography has been instrumental in confirming the structure of novel derivatives, such as 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides []. Furthermore, two-dimensional nuclear magnetic resonance (2D NMR) techniques are frequently employed to elucidate the structures of newly synthesized compounds derived from this scaffold [].
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